2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane
Overview
Description
2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane is an organic compound with the molecular formula C23H32O2. It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by the presence of two phenolic groups attached to a propane backbone, with sec-butyl substituents on the phenolic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane typically involves the condensation of 3-sec-butyl-4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydrogen atoms on the phenolic rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or alkylated phenolic compounds.
Scientific Research Applications
2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, making the compound an effective antioxidant. This property allows it to neutralize free radicals and prevent oxidative damage to cells and tissues. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane can be compared with other bisphenols, such as:
Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins. Unlike BPA, this compound has sec-butyl substituents, which may influence its chemical properties and reactivity.
Bisphenol F (BPF): Another bisphenol used in the production of resins and coatings. BPF has a different substitution pattern on the phenolic rings compared to this compound.
Bisphenol S (BPS): Used as a substitute for BPA in various applications. BPS has a sulfone group instead of the propane backbone found in this compound.
The unique sec-butyl substituents in this compound may impart different physical and chemical properties compared to other bisphenols, potentially leading to distinct applications and reactivity profiles.
Properties
IUPAC Name |
2-butan-2-yl-4-[2-(3-butan-2-yl-4-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-7-15(3)19-13-17(9-11-21(19)24)23(5,6)18-10-12-22(25)20(14-18)16(4)8-2/h9-16,24-25H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUMMFDPFFDQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C(C)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465968 | |
Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32113-46-5 | |
Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32113-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Bis(3-sec-butyl-4-hydroxyphenyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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